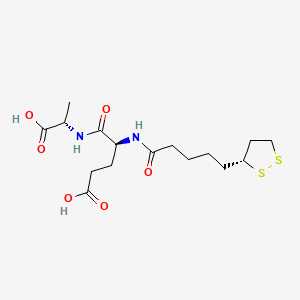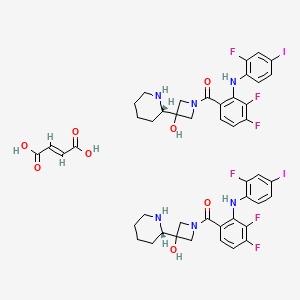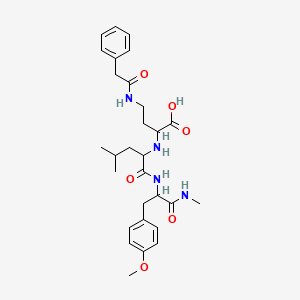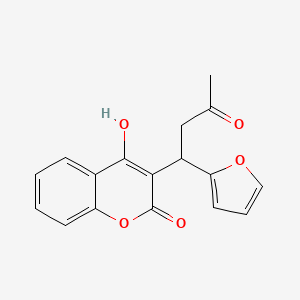
CU-Cpt22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CU-Cpt22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . It competes with the synthetic triacylated lipoprotein (Pam3CSK4) binding to TLR1/2 .
Synthesis Analysis
CU-Cpt22 is the first probe for the complex between toll-like receptors TLR1 and TLR2 . It binds at the interface of TLR1 and TLR2 .Molecular Structure Analysis
The chemical formula of CU-Cpt22 is C19H22O7 . Its exact mass is 362.14 and its molecular weight is 362.378 . The elemental analysis shows that it contains C (62.98%), H (6.12%), and O (30.91%) .Chemical Reactions Analysis
CU-Cpt22 is known to block Pam3CSK4-induced TLR1/2 activation .Physical And Chemical Properties Analysis
The molecular formula of CU-Cpt22 is C19H22O7 . Its formula weight is 362.4 .Scientific Research Applications
Inhibition of TLR2-Induced Inflammation
CU-Cpt22 is known to be an inhibitor of Toll-like receptor 2 (TLR2) responses, which are involved in various inflammatory immune disorders . It has been found to significantly inhibit TLR2/1 signaling induced by the TLR2/1 agonist Pam3CSK4 . This suggests that CU-Cpt22 could be used in the treatment of TLR2-mediated inflammatory immune diseases .
Potential Substitute for Phloretin
Phloretin is a naturally occurring dietary flavonoid with anti-inflammatory activity. However, it has been found that CU-Cpt22 could potentially serve as a viable substitute for phloretin . At a concentration of 40 μM, CU-Cpt22 reduced the survival of HEK293-hTLR2 cells by 18.9%, while phloretin reduced survival by only 7.92% .
Treatment of Type 2 Diabetes Mellitus Associated Neuropathic Pain
CU-Cpt22 has been found to ameliorate neuropathic pain in type 2 diabetes mellitus (T2DM) by promoting M2 phenotype macrophages . It has been shown to suppress inflammation and induce M2 macrophages in the sciatic nerve (SCN) from T2DM mice, and improve the paw withdrawal threshold in T2DM mice .
Repolarizing Pro-inflammatory Macrophages
CU-Cpt22 has been found to prevent pro-inflammatory cytokine production in lipopolysaccharides (LPS)-treated bone marrow-derived macrophages (BMDMs) and re-polarize them to M2 phenotype . This suggests that CU-Cpt22 could be used in the treatment of conditions associated with pro-inflammatory macrophages .
Safety And Hazards
Future Directions
CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .
properties
IUPAC Name |
hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CU-Cpt22 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)






![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)


